molecular formula C21H28O5 B15144972 Prednisolone-d8

Prednisolone-d8

Cat. No.: B15144972
M. Wt: 368.5 g/mol
InChI Key: OIGNJSKKLXVSLS-MVYDBMNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of prednisolone-d8 involves several synthetic steps. One method starts with prednisone acetate as the raw material. The process includes:

  • 3, 20-keto protective reaction
  • 11-keto reduction reaction
  • 21-hydroxyl esterification reaction
  • 3, 20-keto deprotection reaction
  • 21-acetic ester hydrolysis reaction

This method is advantageous due to its novel process route, simplicity, rapid operation, and suitability for large-scale industrial production .

Chemical Reactions Analysis

Prednisolone-d8 undergoes various chemical reactions, including:

  • Oxidation : Prednisolone can be oxidized to form different metabolites.
  • Reduction : Reduction reactions can modify the ketone groups in the molecule.
  • Substitution : Substitution reactions can occur at various positions on the steroid backbone.

Common reagents used in these reactions include methanol, deuterated internal standards, and various chromatographic solvents. The major products formed from these reactions are typically different metabolites of prednisolone .

Scientific Research Applications

Prednisolone-d8 is extensively used in scientific research, particularly in:

Mechanism of Action

Prednisolone-d8, like prednisolone, exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various inflammatory cytokines and immune cells, which are downregulated to reduce inflammation and immune response .

Comparison with Similar Compounds

Prednisolone-d8 is compared with other similar glucocorticoids such as:

  • Prednisone : Similar in structure but differs in having a ketone group at the 11th carbon instead of a hydroxyl group.
  • Methylprednisolone : Has a methyl group at the 6th carbon, making it more potent.
  • Dexamethasone : More potent due to the presence of a fluorine atom at the 9th carbon.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications for studying drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C21H28O5

Molecular Weight

368.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,14D,18D

InChI Key

OIGNJSKKLXVSLS-MVYDBMNESA-N

Isomeric SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@]3([C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)[2H])[2H])([2H])[2H])C

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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